molecular formula C19H18N2O4 B11512580 Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate

Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate

Cat. No.: B11512580
M. Wt: 338.4 g/mol
InChI Key: ORKDESHQTBSFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes an ethyl ester group, a benzoate moiety, and an oxadiazole ring substituted with a 3-methylphenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reaction: The oxadiazole ring is then functionalized with a 3-methylphenoxy methyl group through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenoxy methyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different heterocyclic compounds.

Scientific Research Applications

Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 3-Ethyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
  • Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

Uniqueness

Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 4-[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C19H18N2O4/c1-3-23-19(22)15-9-7-14(8-10-15)18-21-20-17(25-18)12-24-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3

InChI Key

ORKDESHQTBSFHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.